![molecular formula C9H11NO4 B187045 2-Amino-3,6-dimethoxybenzoic acid CAS No. 50472-10-1](/img/structure/B187045.png)
2-Amino-3,6-dimethoxybenzoic acid
Overview
Description
2-Amino-3,6-dimethoxybenzoic acid is a polyphenol compound . It has a molecular formula of C9H11NO4 and an average mass of 197.188 Da . It is used as a reagent in the synthesis of Tasquinimod, an orally active antiangiogenic agent which may inhibit HDAC4 signalling .
Synthesis Analysis
The synthesis of novel benzamide compounds has been performed starting from 2,3-dimethoxybenzoic acid . The products were purified and analyzed with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of 2-Amino-3,6-dimethoxybenzoic acid is represented by the InChI code: 1S/C9H11NO4/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) .Chemical Reactions Analysis
2,6-Dimethoxybenzoic Acid is used in the synthesis of indoles as well as coumarins related to Novobiocin . It is also used in the synthesis of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides .Physical And Chemical Properties Analysis
2-Amino-3,6-dimethoxybenzoic acid is a powder with a melting point between 92-97°C . It has a molecular weight of 197.19 .Scientific Research Applications
Polymorphic Control in Crystallization
2,6-Dimethoxybenzoic acid (2,6MeOBA), closely related to 2-Amino-3,6-dimethoxybenzoic acid, has been studied for controlling polymorphic outcomes in crystallization. Different polymorphs of 2,6MeOBA were obtained and characterized, with additives like polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) showing potential to influence the formation of certain polymorphs in crystallization from water (Semjonova & Be̅rziņš, 2022).
Synthesis of Quinazoline Derivatives
Asymmetric Synthesis of Tetrahydronaphthalene
The asymmetric synthesis of 2-amino-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene, related to the target compound, has been described, highlighting the compound's relevance in creating complex molecular structures with high optical purity (Charlton, Koh & Plourde, 1990).
Identification of New Polymorphs
A new polymorph of 2,6-dimethoxybenzoic acid was identified, underlining the compound's structural versatility and relevance in crystallography and materials science (Portalone, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
The compound has been used in the synthesis of Tasquinimod, an anti-cancer agent . It has also been used in the synthesis of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . These compounds have shown antioxidant and antibacterial activities , suggesting potential future applications in these areas.
properties
IUPAC Name |
2-amino-3,6-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQMXQWSIJERLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360973 | |
Record name | 2-amino-3,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,6-dimethoxybenzoic acid | |
CAS RN |
50472-10-1 | |
Record name | 2-amino-3,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3,6-dimethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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